Cyclo(Phe-Phe)

Descripción

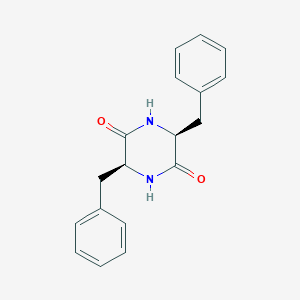

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,6S)-3,6-dibenzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,22)(H,20,21)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAPMRSLDANLAS-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182799 | |

| Record name | Cyclo(phenylalanyl-phenylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2862-51-3 | |

| Record name | Cyclo(phenylalanylphenylalanine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2862-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(phenylalanyl-phenylalanyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002862513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(phenylalanyl-phenylalanyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclo(Phe-Phe): Core Properties and Structure

Introduction

Cyclo(L-phenylalanyl-L-phenylalanine), commonly referred to as Cyclo(Phe-Phe), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds. DKPs are the simplest form of cyclic peptides and are widely present in nature, exhibiting a range of biological and pharmacological activities.[1] Cyclo(Phe-Phe) itself has garnered significant interest due to its unique structural features and potential therapeutic applications, including its role as a dual inhibitor of the serotonin (B10506) transporter and acetylcholinesterase, as well as its anti-biofilm properties.[2] This technical guide provides a comprehensive overview of the core properties, structure, and known biological activities of Cyclo(Phe-Phe), along with relevant experimental protocols.

Basic Properties

Cyclo(Phe-Phe) is a white to off-white powder.[3] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Cyclo(Phe-Phe)

| Property | Value | Reference |

| CAS Number | 2862-51-3 | [2] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |

| Molecular Weight | 294.35 g/mol | [2] |

| Melting Point | 315-316 °C | [2] |

| Boiling Point | 594.2°C at 760 mmHg | [2] |

| Density | 1.186 g/cm³ | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [4][5] |

Table 2: Spectroscopic Data of Cyclo(Phe-Phe)

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Aromatic protons typically resonate in the downfield region, while the α-protons of the peptide backbone are found further upfield. | [4] |

| ¹³C NMR | Provides complementary structural information to ¹H NMR. | [3][4] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) is used for precise molecular weight and elemental composition determination. | [4] |

| Single-Crystal XRD | The conformation reveals an intramolecular CH-π interaction. | [6] |

Structure

Cyclo(Phe-Phe) is a 2,5-diketopiperazine derivative featuring benzyl (B1604629) groups at positions 3 and 6 in the 3S,6S-diastereomer form.[2] The rigid cyclic backbone is a key feature of its structure. Superimposition of single-crystal X-ray diffraction (XRD) structures of Cyclo(Phe-Phe) reveals a consistent conformation characterized by an intramolecular CH-π interaction.[6]

Experimental Protocols

Synthesis

Solid-phase peptide synthesis (SPPS) is a common method for synthesizing cyclic dipeptides like Cyclo(Phe-Phe). The following is a generalized protocol based on the widely used Fmoc/tBu strategy.

Generalized Solid-Phase Synthesis of Cyclo(Phe-Phe)

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).[7][8]

-

First Amino Acid Coupling: Couple the first Fmoc-protected phenylalanine (Fmoc-Phe-OH) to the resin using a coupling agent such as HBTU/HOBt or DIC/Oxyma.[9]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in DMF.[7][10]

-

Second Amino Acid Coupling: Couple the second Fmoc-Phe-OH to the deprotected N-terminus of the first phenylalanine residue.

-

Fmoc Deprotection: Remove the Fmoc group from the dipeptide.

-

Cleavage and Cyclization: Cleave the linear dipeptide from the resin. The cyclization to form the diketopiperazine ring can occur spontaneously upon cleavage or may require specific conditions such as heating in a suitable solvent.

-

Purification: Purify the crude Cyclo(Phe-Phe) using techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC).[11]

Caption: Generalized workflow for the solid-phase synthesis of Cyclo(Phe-Phe).

Purification

High-performance liquid chromatography (HPLC) is a standard method for the purification of cyclic dipeptides.

General HPLC Purification Protocol

-

Column: A reverse-phase C18 column is typically used.[12]

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA), is employed.[12]

-

Detection: UV detection at wavelengths around 210 nm and 254 nm is common for peptides containing aromatic residues.[11]

-

Fraction Collection: Fractions containing the purified peptide are collected, combined, and the solvent is removed, typically by lyophilization.[12]

Characterization

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized Cyclo(Phe-Phe).[4]

-

Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of Cyclo(Phe-Phe).[4]

-

¹H NMR: Provides information on the proton environment. The aromatic protons of the phenylalanine side chains are expected in the 7.2-7.4 ppm range, with α-protons of the backbone appearing more upfield.[4]

-

¹³C NMR: Complements the ¹H NMR data for full structural confirmation.[3]

-

2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals and to determine through-bond and through-space connectivities, which helps in defining the three-dimensional structure.[4]

Biological Activities and Signaling Pathways

Cyclo(Phe-Phe) has demonstrated several interesting biological activities.

Dual Inhibition of Serotonin Transporter and Acetylcholinesterase

Cyclo(Phe-Phe) has been identified as a dual inhibitor of the serotonin transporter (SERT) and acetylcholinesterase (AChE).[2] This dual activity makes it a potential candidate for the development of therapeutic agents for neurological and psychiatric disorders.[2]

-

Acetylcholinesterase (AChE) Inhibition: AChE is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132).[13] Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can be beneficial in conditions like Alzheimer's disease.[13] The mechanism of inhibition by many compounds involves binding to the active site or a peripheral anionic site of the enzyme.[14][15]

Caption: Simplified diagram of acetylcholinesterase inhibition by Cyclo(Phe-Phe).

-

Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[16] Inhibition of SERT increases the extracellular concentration of serotonin, a mechanism used by many antidepressant drugs.[16]

Caption: Simplified diagram of serotonin transporter inhibition by Cyclo(Phe-Phe).

Anti-biofilm and Anti-adherence Activity

Cyclo(Phe-Phe) has been shown to act as an anti-biofilm and anti-adherence agent against oral pathogens.[2] Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[5][17] The mechanism of anti-biofilm activity for many compounds involves interference with quorum sensing, inhibition of initial bacterial attachment, or disruption of the extracellular polymeric substance (EPS) matrix.[5][18]

Caption: Potential points of interference of Cyclo(Phe-Phe) in the biofilm formation process.

Anticancer Activity

Cyclic dipeptides, including Cyclo(Phe-Phe), have been investigated for their anticancer properties.[19] Studies have shown that some cyclic peptides can induce cytotoxic and cytostatic effects in cancer cells, such as melanoma.[19] While the precise mechanism of action for Cyclo(Phe-Phe) in cancer is still under investigation, the rigid structure of cyclic peptides is thought to contribute to their enhanced biological activity compared to their linear counterparts.[19]

Conclusion

Cyclo(Phe-Phe) is a cyclic dipeptide with well-defined physicochemical properties and a conformationally constrained structure. Its demonstrated biological activities as a dual inhibitor of key neurotransmitter transporters and as an anti-biofilm agent highlight its potential for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, purify, and characterize Cyclo(Phe-Phe) and its analogs for further exploration of their therapeutic potential.

References

- 1. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04050B [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(-Phe-Trp) | Benchchem [benchchem.com]

- 5. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. rsc.org [rsc.org]

- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 11. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism for the inhibition of acetylcholinesterases by irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A mechanism of uncompetitive inhibition of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Small Molecule Anti-biofilm Agents Developed on the Basis of Mechanistic Understanding of Biofilm Formation [frontiersin.org]

- 19. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(Phe-Phe): A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Phe-L-Phe), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products, has garnered significant scientific interest due to its diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of Cyclo(Phe-Phe). Detailed experimental protocols for both its recovery from natural sources and its chemical synthesis are presented. Furthermore, this guide summarizes the quantitative data on its biological activities and explores the potential signaling pathways through which it exerts its effects, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Natural Occurrence

The first reported isolation of Cyclo(L-Phe-L-Phe), also referred to as L-phenylalanine anhydride, dates back to 1962 by Birkinshaw and Mohammed. They identified the compound as a metabolite produced by the fungus Penicillium nigricans.[1] Since its initial discovery, Cyclo(Phe-Phe) and other diketopiperazines have been isolated from a wide array of natural sources, including various fungi, bacteria, and even some food products. For instance, Cyclo(L-Phe-L-Phe) has been identified as a component of chicken essence, a traditional remedy popular in Southeast Asia.[2]

These compounds are secondary metabolites, often produced by microorganisms as part of their chemical defense or signaling mechanisms.[3] The natural occurrence of Cyclo(Phe-Phe) in diverse biological systems highlights its potential as a bioactive molecule with evolutionary significance.

Isolation and Synthesis: Experimental Protocols

The acquisition of Cyclo(Phe-Phe) for research and development can be achieved through isolation from natural sources or by chemical synthesis. Both approaches offer distinct advantages and are detailed below.

Isolation from Natural Sources

The original method for isolating Cyclo(L-Phe-L-Phe) from Penicillium nigricans provides a foundational protocol for its extraction from fungal cultures.

Protocol: Isolation of Cyclo(L-Phe-L-Phe) from Penicillium nigricans (Based on the work of Birkinshaw and Mohammed, 1962)[1]

-

Cultivation: Penicillium nigricans is cultured in a suitable liquid medium. The composition of the medium and fermentation conditions (temperature, pH, aeration) are optimized to maximize the production of the desired metabolite.

-

Extraction: After a sufficient incubation period, the fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure Cyclo(L-Phe-L-Phe).

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis

Chemical synthesis offers a more controlled and scalable approach to obtaining Cyclo(Phe-Phe) and its analogs. Both solid-phase and solution-phase methods are commonly employed.

Protocol: Solid-Phase Synthesis of Cyclo(Phe-Phe)

This method involves the sequential addition of amino acids to a solid support (resin), followed by cyclization and cleavage from the resin.

-

Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, is chosen as the solid support.[4]

-

First Amino Acid Coupling: The first Fmoc-protected phenylalanine (Fmoc-Phe-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).[4]

-

Second Amino Acid Coupling: The second Fmoc-Phe-OH is coupled to the deprotected N-terminus of the first phenylalanine.

-

Final Deprotection: The Fmoc group of the second phenylalanine is removed.

-

Cyclization: The linear dipeptide attached to the resin is cyclized by activating the carboxylic acid of the C-terminal phenylalanine and reacting it with the free amine of the N-terminal phenylalanine.

-

Cleavage: The cyclic dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by preparative HPLC.

Protocol: Solution-Phase Synthesis of Cyclo(Phe-Phe)

This method involves the synthesis of a linear dipeptide in solution, followed by cyclization.

-

Dipeptide Formation: Protected L-phenylalanine derivatives are coupled in solution using standard peptide coupling reagents to form a linear dipeptide.

-

Deprotection: The protecting groups at the N- and C-termini of the linear dipeptide are removed.

-

Cyclization: The deprotected linear dipeptide is subjected to high-dilution conditions with a coupling reagent to favor intramolecular cyclization over polymerization.

-

Purification: The resulting Cyclo(Phe-Phe) is purified by crystallization or chromatography.

Biological Activity and Quantitative Data

Cyclo(Phe-Phe) and its derivatives have demonstrated a range of biological activities, with anticancer properties being one of the most studied. The following tables summarize some of the available quantitative data on the cytotoxic effects of Cyclo(Phe-Phe) and related compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cyclo(L-Phe-L-Phe) | Various | Not Specified | - | [5] |

| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC29 | Melanoma | 40.65 | [5] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 | Melanoma | 9.42 | [5] |

| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC28 | Melanoma | >40 | [5] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 | Melanoma | 11.96 | [5] |

Table 1: Cytotoxicity of Cyclo(Phe-Phe) Analogs against Melanoma Cell Lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Stereocalpin [cyclo-(Phe-N(Me)Phe-Unk)] | HT29 | Human Colon Carcinoma | 6.5 | [6] |

| Stereocalpin [cyclo-(Phe-N(Me)Phe-Unk)] | B16F10 | Human Skin Carcinoma | 11.9 | [6] |

| Stereocalpin [cyclo-(Phe-N(Me)Phe-Unk)] | HepG2 | Human Liver Carcinoma | 13.4 | [6] |

Table 2: Cytotoxicity of a Cyclo(Phe-Phe) Containing Depsipeptide.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by Cyclo(Phe-Phe) are still under active investigation, studies on closely related cyclodipeptides provide valuable insights into its potential mechanisms of action. A plausible mechanism for its anticancer and neuroprotective effects involves the modulation of key signaling cascades related to apoptosis, inflammation, and cell survival.

Potential Anti-inflammatory and Neuroprotective Pathway

Based on studies of the structurally similar compound Cyclo(L-Pro-L-Phe), a potential mechanism for the neuroprotective and anti-inflammatory effects of Cyclo(Phe-Phe) may involve the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ can lead to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). This inhibition, in turn, can suppress the expression of inflammatory mediators and pro-apoptotic proteins, ultimately leading to cell survival.[5][7]

Caption: Potential anti-inflammatory and neuroprotective signaling pathway of Cyclo(Phe-Phe).

Induction of Apoptosis

A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. Cyclodipeptides have been shown to induce apoptosis in cancer cells.[8] The intrinsic apoptosis pathway is a likely target for Cyclo(Phe-Phe). This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Caption: Proposed intrinsic apoptosis pathway induced by Cyclo(Phe-Phe).

Experimental Workflows

The following diagrams illustrate the general workflows for the isolation and synthesis of Cyclo(Phe-Phe).

Caption: Experimental workflow for the isolation of Cyclo(Phe-Phe).

Caption: Experimental workflow for the solid-phase synthesis of Cyclo(Phe-Phe).

Conclusion

Cyclo(Phe-Phe) is a naturally occurring cyclic dipeptide with significant therapeutic potential, particularly in the areas of oncology and neuroprotection. This technical guide has provided a comprehensive overview of its discovery, methods for its isolation and synthesis, and a summary of its biological activities. The detailed experimental protocols and insights into its potential mechanisms of action are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this promising molecule. Further investigation into the specific signaling pathways modulated by Cyclo(Phe-Phe) will be crucial for its future development as a clinical candidate.

References

- 1. scispace.com [scispace.com]

- 2. Cyclo-(Phe-Tyr) as a novel cyclic dipeptide compound alleviates ischemic/reperfusion brain injury via JUNB/JNK/NF-κB and SOX5/PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of apoptosis signaling pathways and cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclo-(Phe-Tyr) reduces cerebral ischemia/reperfusion-induced blood–brain barrier dysfunction through regulation of autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Cyclo(Phe-Phe): A Comprehensive Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-phenylalanyl-L-phenylalanine), commonly referred to as Cyclo(Phe-Phe), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules. Naturally occurring in various microorganisms and food products, Cyclo(Phe-Phe) has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Cyclo(Phe-Phe), detailed experimental protocols for its characterization, and an exploration of its known biological functions, including its roles in oncology and neuropharmacology. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Physicochemical Characteristics

The fundamental physicochemical properties of Cyclo(Phe-Phe) are crucial for its handling, formulation, and interpretation of its biological activity. These characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 294.35 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [2][3] |

| Melting Point | 315-316 °C | [2][4] |

| Boiling Point | 594.2 °C at 760 mmHg | [2] |

| Density | 1.186 g/cm³ | [2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO.[1] Sparingly soluble in water. | [1] |

| Predicted pKa | 12.88 ± 0.60 | [2] |

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical and biological parameters of Cyclo(Phe-Phe).

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity. For peptides like Cyclo(Phe-Phe) that may decompose at high temperatures, specialized techniques are required.

Method 1: Capillary Method

This is a standard pharmacopeial method for melting point determination.

-

Apparatus: Melting point apparatus with a heated stand (liquid bath or metal block) and a high-accuracy thermometer or digital sensor.

-

Procedure:

-

Finely grind a small sample of Cyclo(Phe-Phe).

-

Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a controlled, programmed rate.

-

Visually observe the sample. The melting point is the temperature at which the solid phase completely transforms into a liquid. Modern instruments can automate this detection and record the melting range.

-

Method 2: Fast Scanning Calorimetry (FSC)

FSC is particularly useful for biomolecules that decompose before melting when using conventional methods.

-

Apparatus: Fast Scanning Calorimeter.

-

Procedure:

-

A small sample of Cyclo(Phe-Phe) is placed on the FSC sensor.

-

The sample is subjected to very high heating rates (e.g., up to 20,000 K/s).

-

This rapid heating allows the sample to melt before thermal decomposition can occur.

-

The instrument records the heat flow as a function of temperature, and the melting temperature is determined from the resulting thermogram.

-

Determination of Solubility

Understanding the solubility of Cyclo(Phe-Phe) in various solvents is essential for its use in biological assays and for formulation development.

Method: Gravimetric Analysis

-

Prepare a supersaturated solution of Cyclo(Phe-Phe) in the desired solvent (e.g., water, ethanol) at a specific temperature.

-

Stir the solution for a sufficient time to ensure equilibrium is reached.

-

Centrifuge or filter the solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated supernatant and place it in a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weigh the container with the dried residue.

-

The solubility is calculated as the mass of the dissolved Cyclo(Phe-Phe) per volume of the solvent.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties, such as absorption and membrane permeability.

Method: Shake-Flask Method with LC-MS Quantification

-

Prepare a stock solution of Cyclo(Phe-Phe) in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been pre-saturated with each other.

-

Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for the partitioning of Cyclo(Phe-Phe) between the two phases.

-

Centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Quantify the concentration of Cyclo(Phe-Phe) in each phase using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

The LogP value is calculated as the logarithm of the ratio of the concentration of Cyclo(Phe-Phe) in the n-octanol phase to its concentration in the aqueous phase.

Acetylcholinesterase (AChE) Inhibition Assay

This assay determines the ability of Cyclo(Phe-Phe) to inhibit the activity of the enzyme acetylcholinesterase, which is relevant to its potential therapeutic effects in neurodegenerative diseases.

Method: Ellman's Colorimetric Assay

-

Principle: The assay measures the activity of AChE by monitoring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce TNB, which is quantified spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

Cyclo(Phe-Phe) stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and different concentrations of the Cyclo(Phe-Phe) solution (test wells) or solvent (control wells).

-

Add the AChE solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Calculate the rate of the reaction (change in absorbance per unit time) for each well.

-

The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100

-

The IC₅₀ value (the concentration of Cyclo(Phe-Phe) that causes 50% inhibition of AChE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Serotonin (B10506) Transporter (SERT) Inhibition Assay

This assay evaluates the ability of Cyclo(Phe-Phe) to inhibit the reuptake of serotonin, a key mechanism in the treatment of depression and other mood disorders.

Method: Radioligand Uptake Assay in Synaptosomes

-

Principle: This assay measures the uptake of a radiolabeled serotonin analogue (e.g., [³H]5-HT) into synaptosomes, which are isolated nerve terminals containing SERT. The inhibitory effect of Cyclo(Phe-Phe) is determined by its ability to reduce the accumulation of the radioligand inside the synaptosomes.

-

Materials:

-

Rat brain tissue (for synaptosome preparation)

-

[³H]Serotonin ([³H]5-HT)

-

Krebs-Ringer HEPES (KRH) buffer

-

Cyclo(Phe-Phe) stock solution

-

Scintillation fluid and counter

-

-

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat brain tissue in a sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction.

-

Resuspend the synaptosomal pellet in KRH buffer and determine the protein concentration.

-

-

Uptake Assay:

-

In a 96-well plate, pre-incubate the synaptosomes with various concentrations of Cyclo(Phe-Phe) or vehicle (control).

-

Initiate the uptake by adding a fixed concentration of [³H]5-HT.

-

Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent SERT inhibitor, like fluoxetine) from the total uptake.

-

Determine the percentage of inhibition for each concentration of Cyclo(Phe-Phe).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

-

Biological Activities and Signaling Pathways

Cyclo(Phe-Phe) has been reported to exhibit a range of biological activities, with potential applications in oncology and the treatment of neurological disorders.

Anticancer Activity: Induction of Apoptosis

Several studies have indicated that cyclic dipeptides, including those structurally similar to Cyclo(Phe-Phe), can induce apoptosis (programmed cell death) in cancer cells.[5] The proposed mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

While the precise molecular interactions for Cyclo(Phe-Phe) are still under full investigation, a plausible signaling cascade based on the activity of related cyclic dipeptides involves the following key steps:

-

Mitochondrial Membrane Permeabilization: Cyclo(Phe-Phe) is hypothesized to induce changes in the mitochondrial outer membrane potential.

-

Regulation of Bcl-2 Family Proteins: It may modulate the expression or activity of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

-

Cytochrome c Release: The shift in the Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome complex. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.

Caption: Proposed mitochondria-mediated apoptosis pathway induced by Cyclo(Phe-Phe).

Neuropharmacological Activity: Dual Inhibition of SERT and AChE

Cyclo(Phe-Phe) has been identified as a dual inhibitor of the serotonin transporter (SERT) and acetylcholinesterase (AChE). This dual activity suggests its potential as a therapeutic agent for neurological and psychiatric disorders where both serotonergic and cholinergic systems are implicated, such as depression and Alzheimer's disease.

-

SERT Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, Cyclo(Phe-Phe) can increase the concentration and duration of action of this neurotransmitter, which is a key mechanism of action for many antidepressant drugs.

-

AChE Inhibition: By inhibiting the enzyme that breaks down acetylcholine, Cyclo(Phe-Phe) can increase the levels of this neurotransmitter in the brain. This is a therapeutic strategy used to improve cognitive function in patients with Alzheimer's disease.

Caption: Dual inhibitory action of Cyclo(Phe-Phe) on SERT and AChE in the synapse.

Conclusion

Cyclo(Phe-Phe) is a cyclic dipeptide with well-defined physicochemical characteristics and promising biological activities. Its ability to induce apoptosis in cancer cells and to dually inhibit SERT and AChE highlights its potential as a lead compound in drug discovery programs for oncology and neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing molecule. Further in-vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphate Is Essential for Inhibition of the Mitochondrial Permeability Transition Pore by Cyclosporin A and by Cyclophilin D Ablation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Cyclic Dipeptides

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are the smallest class of cyclic peptides, formed from the condensation of two amino acids.[1][2] Widespread in nature, they are produced by a variety of organisms including bacteria, fungi, plants, and animals.[1][2] Due to their rigid cyclic structure, CDPs exhibit enhanced stability, resistance to enzymatic degradation by proteases, and conformational rigidity compared to their linear counterparts.[1][3] These characteristics make them attractive scaffolds for drug discovery and development, with a broad spectrum of demonstrated biological activities.[1][2] This technical guide provides a comprehensive overview of the key biological activities of CDPs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Biological Activities of Cyclic Dipeptides

Cyclic dipeptides have been shown to possess a wide array of biological and pharmacological properties. The most notable of these include anticancer, antimicrobial, neuroprotective, anti-inflammatory, and quorum sensing inhibitory activities.[1][2][3]

Anticancer Activity

A significant number of cyclic dipeptides have demonstrated potent antitumor activities.[4][5][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation in various human cancer cell lines.[6][7] Proline-based CDPs, in particular, have emerged as a biologically pre-validated platform for the discovery of novel anticancer agents due to their unique structural features that allow for better target binding and increased cell permeability.[2]

Quantitative Data on Anticancer Activity

| Cyclic Dipeptide | Cancer Cell Line | Activity Metric | Value | Reference |

| Cyclo(Phe-Pro) | HT-29 (Colon) | % Growth Inhibition (10 mM) | > 50% | [6] |

| Cyclo(Phe-Pro) | HT-29 (Colon) | Apoptosis Induction (5 mM) | 18.3 ± 2.8% | [6] |

| Cyclo(Tyr-Cys) | HeLa (Cervical) | - | Greatest inhibition among tested | |

| Cyclo(l-IIe-l-Pro) | HCT-116 (Colon) | IC50 | 22 µg/mL | [8] |

| Cyclo(l-IIe-l-Pro) | MCF-7 (Breast) | IC50 | 27 µg/mL | [8] |

| Cyclo(l-Phe-2-OH-d-Pro) | HCT-116 (Colon) | IC50 | 30 µg/mL | [8] |

| Cyclo(l-Phe-2-OH-d-Pro) | MCF-7 (Breast) | IC50 | 30 µg/mL | [8] |

| Bacillusamide B | HCT-116 (Colon) | IC50 | 25 µg/mL | [8] |

| Bacillusamide B | MCF-7 (Breast) | IC50 | 27 µg/mL | [8] |

| Scleritodermin A | HCT116 (Colon) | IC50 | 1.9 µM | |

| Scleritodermin A | A2780 (Ovarian) | IC50 | 0.94 µM | [9] |

| Scleritodermin A | SKBR3 (Breast) | IC50 | 0.67 µM | [9] |

| Aurilide | HeLa S3 (Cervical) | IC50 | 0.013 µM | [9] |

Experimental Protocols: Anticancer Activity Assays

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for Cell Viability:

-

Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

-

Treat the cells with varying concentrations of the cyclic dipeptide for a specified period (e.g., 72 hours).[6]

-

Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

SRB Assay (Sulphorhodamine B) for Cytotoxicity:

-

Seed cells in a 96-well plate and treat with the test compounds for a set duration (e.g., 48 hours).[6]

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the optical density to determine cell density.

-

-

Apoptosis Assays (Hoechst Staining and Annexin V Binding):

-

Hoechst 33342 Staining: This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation.[6]

-

Treat cells with the cyclic dipeptide.

-

Stain the cells with Hoechst 33342 dye.

-

Observe the cells under a fluorescence microscope to identify apoptotic nuclei.

-

-

Annexin V Binding: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[6]

-

Treat cells with the cyclic dipeptide.

-

Incubate the cells with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

-

Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.

-

-

Antimicrobial Activity

Cyclic dipeptides exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[4][5] Their structural stability and resistance to proteases make them promising candidates for the development of new antibiotics.

Quantitative Data on Antimicrobial Activity

| Cyclic Dipeptide Combination | Microorganism | MIC (mg/L) | Reference |

| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Enterococcus faecium (VRE) | 0.25 - 1 | [10] |

| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Enterococcus faecalis (VRE) | 0.25 - 1 | [10] |

| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Escherichia coli | 0.25 - 0.5 | [10] |

| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Staphylococcus aureus | 0.25 - 0.5 | [10] |

| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Micrococcus luteus | 0.25 - 0.5 | [10] |

| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Candida albicans | 0.25 - 0.5 | [10] |

| Cyclo(L-leucyl-L-prolyl) + Cyclo(L-phenylalanyl-L-prolyl) | Cryptococcus neoformans | 0.25 - 0.5 | [10] |

| Cyclic Peptide | Microorganism | MIC (µg/mL) | Reference |

| Peptide 15c | Gram-positive bacteria | 1.5 - 6.2 | [11] |

| Peptide 15c | Gram-negative bacteria | 6.2 - 25 | [11] |

| Peptide 15c | Fungi | 3.1 - 25 | [11] |

| Peptide 16c | Gram-positive bacteria | 1.5 - 6.2 | [11] |

| Peptide 16c | Gram-negative bacteria | 6.2 - 25 | [11] |

| Peptide 16c | Fungi | 3.1 - 25 | [11] |

Experimental Protocol: Kirby-Bauer Disc Diffusion Assay

This method is used to determine the antimicrobial susceptibility of bacteria to a particular substance.[4][5]

-

Prepare a standardized inoculum of the test microorganism.

-

Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Impregnate sterile filter paper discs with a known concentration of the cyclic dipeptide.

-

Place the discs on the surface of the agar plate.

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc, which indicates the extent of the antimicrobial activity.

Neuroprotective Activity

Certain cyclic dipeptides have demonstrated significant neuroprotective effects, suggesting their potential in treating neurodegenerative diseases and brain injury.[3][12] They can cross the blood-brain barrier and exert their effects through various mechanisms, including the modulation of neurotransmitter systems and cellular signaling pathways.[1][13]

Quantitative Data on Neuroprotective Activity

| Cyclic Dipeptide | Assay | Model | Activity | Reference |

| 1-ARA-35b | Beam walking, Place learning | Controlled cortical impact injury in mice | Significant functional recovery | [12] |

| Cyclo(Ala-Gln) | SIGMA1 Binding Assay | - | IC50 = 13.4 µM | [13] |

| Cyclo(Ala-His) | SIGMA1 Binding Assay | - | IC50 = 19.4 µM | [13] |

| Cyclo(Val-Gly) | SIGMA1 Binding Assay | - | IC50 = 11.5 µM | [13] |

| Proline/Hydroxyproline-CDPs | Cell Viability Assay | HT-22 cells with Glu or H2O2 induced injury | Neuroprotective effects | [14] |

Experimental Protocol: Neuroprotection Assay in HT-22 Cells

This in vitro assay assesses the ability of a compound to protect neuronal cells from excitotoxicity or oxidative stress.[14]

-

Culture HT-22 murine hippocampal neuronal cells.

-

Induce neuronal injury by exposing the cells to glutamate (B1630785) (e.g., 20 mM) or hydrogen peroxide (e.g., 400 µM) for 24 hours.

-

To test for neuroprotection, pretreat the cells with the cyclic dipeptide (e.g., at 25 and 50 µM) for 4 hours before co-treating with the injury-inducing agent.

-

Assess cell viability using a suitable method, such as the CCK-8 (Cell Counting Kit-8) assay, which is similar to the MTT assay. An increase in cell viability in the presence of the cyclic dipeptide indicates a neuroprotective effect.

Anti-inflammatory Activity

Cyclic dipeptides have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and Keap1-Nrf2 pathways.[15][16]

Quantitative Data on Anti-inflammatory Activity

| Cyclic Dipeptide | Cell Line | Target | Effect | Reference |

| Citrusin XI | RAW264.7 | NO production | IC50 = 70 µM | [16] |

| Peptide-4 | - | Keap1 binding | Kd = 7.1 ± 0.2 nM | [15] |

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by inflammatory signals (e.g., LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS and COX-2. Some cyclic dipeptides, such as citrusin XI, can inhibit this pathway by preventing the degradation of IκBα and blocking the phosphorylation of NF-κB.[16]

Caption: NF-κB signaling pathway and its inhibition by cyclic dipeptides.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

-

Culture RAW264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the cyclic dipeptide for a short period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

After incubation (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is determined from a standard curve. A decrease in NO production indicates anti-inflammatory activity.[16]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation.[17][18] Cyclic dipeptides can act as QS inhibitors (QSIs) by interfering with QS signaling molecules, thereby reducing bacterial pathogenicity without exerting bactericidal effects, which may reduce the likelihood of resistance development.[17]

Quantitative Data on Quorum Sensing Inhibition

| Cyclic Dipeptide | Organism | QS-regulated Process | % Inhibition | Reference |

| Cyclo(l-Tyr-l-Pro) | Chromobacterium violaceum CV026 | Violacein (B1683560) production | 79% | [17][19] |

| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PA01 | Pyocyanin production | 41% | [17] |

| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PA01 | Protease activity | 20% | [17] |

| Cyclo(l-Tyr-l-Pro) | Pseudomonas aeruginosa PA01 | Elastase activity | 32% | [17] |

Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa

In P. aeruginosa, the Las and Rhl QS systems regulate the expression of virulence factors. The autoinducers (AHLs) bind to their cognate receptors (LasR and RhlR), which then activate the transcription of target genes. Cyclic dipeptides like cyclo(l-Tyr-l-Pro) can competitively bind to these receptors, blocking the binding of the native autoinducers and thereby inhibiting the expression of virulence factors.[17]

Caption: Quorum sensing pathway in P. aeruginosa and its inhibition by cyclic dipeptides.

Experimental Protocol: Violacein Inhibition Assay in Chromobacterium violaceum

This is a common reporter strain-based assay for screening QS inhibitors.

-

Grow an overnight culture of C. violaceum (e.g., CV026, a mutant that requires an external supply of AHL to produce the purple pigment violacein).

-

In a 96-well plate, add the bacterial culture, a suitable AHL (like C6-HSL), and different concentrations of the cyclic dipeptide.

-

Incubate the plate until the control wells (without the inhibitor) show intense purple color.

-

Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment. A reduction in purple color indicates QS inhibition.[17]

Conclusion

Cyclic dipeptides represent a versatile and promising class of natural products with a remarkable range of biological activities. Their inherent stability and conformational rigidity provide a solid foundation for the design and development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating molecules. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of cyclic dipeptides will undoubtedly pave the way for new and effective treatments for a variety of diseases.

References

- 1. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Cyclic Peptides for the Treatment of Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective and nootropic actions of a novel cyclized dipeptide after controlled cortical impact injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In Vivo Atlas of Neuroprotective Cyclic Dipeptides Derived from Food Gelatin Using Peptidomics and Feature-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Anti-inflammatory activity of a new cyclic peptide, citrusin XI, isolated from the fruits of Citrus unshiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Cyclic Dipeptide from Marine Fungus Penicillium chrysogenum DXY-1 Exhibits Anti-quorum Sensing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Cyclo(Phe-Phe) Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Phe-Phe), a cyclic dipeptide belonging to the diketopiperazine class of molecules, has garnered significant interest in the scientific community for its diverse and promising bioactive properties. These properties, including anticancer, antimicrobial, and quorum sensing inhibitory activities, position Cyclo(Phe-Phe) as a compelling scaffold for the development of novel therapeutic agents. The in silico prediction of these bioactivities plays a pivotal role in accelerating the drug discovery and development process, offering a cost-effective and time-efficient approach to screen and characterize potential drug candidates.

This in-depth technical guide provides a comprehensive overview of the in silico prediction of Cyclo(Phe-Phe) bioactivity. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to explore the therapeutic potential of this fascinating molecule. The guide summarizes key quantitative data, details relevant experimental protocols for bioactivity validation, and provides visual representations of associated signaling pathways and experimental workflows.

Predicted Bioactivities and Quantitative Data

The bioactivity of Cyclo(Phe-Phe) and its analogs has been investigated across several therapeutic areas. While specific quantitative data for Cyclo(Phe-Phe) is still emerging in the literature, studies on closely related cyclic dipeptides, particularly those containing phenylalanine and proline residues, provide valuable insights into its potential efficacy.

Anticancer Activity

Cyclic dipeptides have demonstrated significant cytotoxic effects against various cancer cell lines, with apoptosis being a commonly implicated mechanism of cell death.[1] The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Reference |

| Cyclo(L-Phe-L-Pro) | HCT-116 | 21.4 µg/mL | [2] |

| Cyclo(L-Phe-L-Pro) | OVCAR-8 | 18.3 µg/mL | [2] |

| Cyclo(L-Phe-L-Pro) | SF-295 | 16.0 µg/mL | [2] |

| Cyclo(D-Tyr-D-Phe) | A549 | 10 | [3] |

| CLA | DMBC29 | 9.42 | [4] |

| P11 | DMBC29 | 40.65 | [4] |

Table 1: Anticancer Activity of Cyclo(Phe-Phe) Analogs and Related Cyclic Dipeptides. This table summarizes the IC50 values of various cyclic dipeptides against different cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of cyclic dipeptides have been explored against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

| Compound | Microbial Strain | MIC Value | Reference |

| Cyclo(L-Phe-L-Pro) | Aspergillus fumigatus | 20 mg/mL | [5] |

| Cyclo(L-Phe-L-Pro) | Penicillium roqueforti | 20 mg/mL | [5] |

| Cyclo(Phe-Pro) | Escherichia coli | Broad Spectrum | [6] |

| Cyclo(Phe-Pro) | Pseudomonas aeruginosa | Broad Spectrum | [6] |

| Cyclo(Phe-Pro) | Klebsiella pneumoniae | Broad Spectrum | [6] |

| Cyclo(Phe-Pro) | Staphylococcus aureus | Broad Spectrum | [6] |

| Cyclo(Phe-Pro) | Bacillus subtilis | Broad Spectrum | [6] |

| Cyclo(Phe-Pro) | Streptococcus pneumoniae | Broad Spectrum | [6] |

| Cyclo(Trp-Pro) | Candida albicans | Broad Spectrum | [6] |

| Cyclo(Trp-Pro) | Aspergillus niger | Broad Spectrum | [6] |

| Cyclo(Trp-Pro) | Penicillium notatum | Broad Spectrum | [6] |

Table 2: Antimicrobial Activity of Cyclo(Phe-Phe) Analogs and Related Cyclic Dipeptides. This table presents the MIC values and observed antimicrobial spectrum of various cyclic dipeptides.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial communication system that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. Cyclic dipeptides have been shown to interfere with QS signaling pathways. While specific IC50 values for Cyclo(Phe-Phe) as a quorum sensing inhibitor are not widely reported, related compounds have demonstrated promising activity.

In Silico Prediction Methodologies

A variety of computational methods are employed to predict the bioactivity of Cyclo(Phe-Phe) and to elucidate its mechanism of action at a molecular level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential molecular targets for Cyclo(Phe-Phe) and in understanding the key interactions that govern its binding affinity. The general workflow for molecular docking of a cyclic peptide like Cyclo(Phe-Phe) is as follows:

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of the Cyclo(Phe-Phe)-protein complex over time.[7][8] These simulations can be used to assess the stability of the docked pose, to analyze conformational changes in both the ligand and the protein upon binding, and to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[9][10] By developing QSAR models for a set of cyclic dipeptides with known bioactivities, it is possible to predict the activity of novel derivatives of Cyclo(Phe-Phe) and to guide the design of more potent analogs.

Experimental Protocols for Bioactivity Validation

In silico predictions must be validated through rigorous experimental testing. The following are detailed protocols for key assays used to assess the bioactivity of Cyclo(Phe-Phe).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.

Objective: To determine the IC50 value of Cyclo(Phe-Phe) against a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Cyclo(Phe-Phe)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a stock solution of Cyclo(Phe-Phe) in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of Cyclo(Phe-Phe) against a specific bacterial or fungal strain.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Cyclo(Phe-Phe)

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare Inoculum: Grow the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Prepare a stock solution of Cyclo(Phe-Phe) in DMSO. Perform a two-fold serial dilution of the compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Western Blotting for Apoptosis Marker Detection

Western blotting is a technique used to detect specific proteins in a sample. In the context of Cyclo(Phe-Phe) bioactivity, it can be used to investigate the induction of apoptosis by detecting key apoptotic markers such as cleaved caspases and PARP.[1]

Objective: To determine if Cyclo(Phe-Phe) induces apoptosis in cancer cells by detecting the cleavage of caspase-3.

Materials:

-

Cancer cells treated with Cyclo(Phe-Phe)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., anti-cleaved caspase-3)

-

Secondary antibody (HRP-conjugated)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cancer cells with Cyclo(Phe-Phe) for a specified time. Harvest the cells and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates the induction of apoptosis.

Signaling Pathways and Visualizations

Understanding the molecular pathways modulated by Cyclo(Phe-Phe) is crucial for elucidating its mechanism of action. Based on studies of related cyclic dipeptides, a putative signaling pathway for Cyclo(Phe-Phe)-induced apoptosis is presented below.

The following diagram illustrates a general experimental workflow for assessing the bioactivity of Cyclo(Phe-Phe).

Conclusion

The in silico prediction of Cyclo(Phe-Phe) bioactivity offers a powerful and efficient approach to explore its therapeutic potential. By combining computational methodologies with targeted experimental validation, researchers can accelerate the identification and characterization of this promising cyclic dipeptide as a lead compound for the development of novel anticancer, antimicrobial, and other therapeutic agents. This technical guide provides a foundational framework for such investigations, offering a comprehensive resource for scientists and drug development professionals in this exciting field of research. Further studies are warranted to generate more specific quantitative data for Cyclo(Phe-Phe) and to fully elucidate its mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia | MDPI [mdpi.com]

- 3. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined use of molecular dynamics simulations and NMR to explore peptide bond isomerization and multiple intramolecular hydrogen-bonding possibilities in a cyclic pentapeptide, cyclo(Gly-Pro-D-Phe-Gly-Val) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Cyclo(L-Phe-L-Phe) in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of Cyclo(L-phenylalanyl-L-phenylalanine) [Cyclo(Phe-Phe)], a cyclic dipeptide of significant interest in medicinal chemistry and materials science. Understanding the three-dimensional structure of this molecule in solution is paramount for elucidating its biological activity and for the rational design of novel therapeutics and functional materials. This guide synthesizes key findings from spectroscopic and computational studies, offering a comprehensive overview of the conformational preferences, the experimental methodologies used to probe them, and the underlying principles governing its structural dynamics.

Introduction to Cyclo(Phe-Phe) and its Conformational Flexibility

Cyclo(Phe-Phe) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their rigid backbone and diverse biological activities. The conformational flexibility of Cyclo(Phe-Phe) is largely determined by the puckering of the DKP ring and the orientation of the two bulky phenyl side chains. In solution, Cyclo(Phe-Phe) does not exist as a single static structure but rather as a dynamic equilibrium of multiple conformers. The primary conformational states are characterized by the orientation of the phenyl rings relative to the DKP ring.

The two principal conformations are the "folded" (or syn) and "extended" (or anti) forms. In the folded conformation, the two phenyl rings are oriented on the same side of the DKP ring, leading to a compact structure stabilized by intramolecular π-π stacking interactions. In the extended conformation, the phenyl rings are on opposite sides of the DKP ring, resulting in a more elongated structure. Nuclear Magnetic Resonance (NMR) studies in dimethyl sulfoxide (B87167) (DMSO) solution indicate a fast conformational equilibrium between these states.[1]

Conformational States of the Diketopiperazine Ring

The 2,5-diketopiperazine ring in cyclic dipeptides is not strictly planar. It can adopt several puckered conformations, including boat, chair, and twist-boat forms. The specific conformation is influenced by the nature of the amino acid side chains and the solvent environment. For Cyclo(Phe-Phe), the DKP ring is generally considered to be in a flattened boat or twist-boat conformation. The degree of puckering is often described by the dihedral angles within the ring.

Orientation of the Phenyl Side Chains

The orientation of the phenyl side chains is the most significant determinant of the overall shape of Cyclo(Phe-Phe). The primary conformations are:

-

Folded Conformation: Characterized by one of the phenyl rings being folded back over the DKP ring. This conformation is stabilized by favorable intramolecular interactions, such as CH-π interactions between the aromatic ring and the protons of the DKP ring. In solvents like water, the hydrophobic effect can further favor this folded state.

-

Extended Conformation: In this conformation, the phenyl side chains extend away from the DKP ring. This state is more prevalent in polar aprotic solvents like DMSO, where solute-solvent interactions can overcome the intramolecular stabilizing forces of the folded form.[1]

The equilibrium between these conformers is a key aspect of the solution-state behavior of Cyclo(Phe-Phe) and has significant implications for its interaction with biological targets.

Experimental Techniques for Conformational Analysis

The conformational analysis of Cyclo(Phe-Phe) in solution relies heavily on a combination of spectroscopic techniques and computational modeling.

NMR spectroscopy is the most powerful tool for elucidating the solution conformation of peptides.[1] Key NMR parameters used in the conformational analysis of Cyclo(Phe-Phe) include:

-

¹H and ¹³C Chemical Shifts: The chemical shifts of the protons and carbons in Cyclo(Phe-Phe) are sensitive to the local electronic environment and, therefore, to the conformation. For instance, in a folded conformation, the protons of one phenyl ring will experience an upfield shift due to the ring current effect of the other phenyl ring.

-

J-Coupling Constants (³JHH): The vicinal coupling constants between the α-proton and the β-protons of the phenylalanine residues are related to the dihedral angle χ1 (N-Cα-Cβ-Cγ) through the Karplus equation. This allows for the determination of the preferred side-chain rotamers.

-

Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons. The presence of specific NOE cross-peaks in a 2D NOESY or ROESY spectrum provides direct evidence for the spatial proximity of protons, which is crucial for defining the overall three-dimensional structure. For Cyclo(Phe-Phe), NOEs between the protons of the two phenyl rings would be indicative of a folded conformation.

CD spectroscopy is a valuable technique for studying the secondary structure and stereochemistry of chiral molecules like cyclic dipeptides. The CD spectrum of Cyclo(Phe-Phe) is sensitive to the relative orientation of the two phenyl chromophores. Theoretical calculations combined with experimental CD spectra can help to distinguish between different conformational isomers and determine the predominant solution structure.

Computational Approaches

Computational methods, such as molecular mechanics, molecular dynamics (MD) simulations, and density functional theory (DFT) calculations, are indispensable for a comprehensive conformational analysis.[2]

-

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of Cyclo(Phe-Phe) in solution, allowing for the exploration of the conformational landscape and the identification of stable and metastable states.

-

Density Functional Theory (DFT) Calculations: DFT calculations can be used to accurately predict the energies of different conformers and to calculate NMR parameters (chemical shifts and coupling constants) for comparison with experimental data.

Summary of Conformational Data

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Phe-L-Phe) in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | ~8.2 (s) | - |

| CαH | ~4.1 (m) | ~56.0 |

| CβH₂ | ~2.8 (dd), ~3.1 (dd) | ~37.0 |

| Phenyl-H (ortho) | ~7.2 | ~129.0 |

| Phenyl-H (meta) | ~7.3 | ~128.0 |

| Phenyl-H (para) | ~7.2 | ~126.0 |

| C=O | - | ~167.0 |

Note: These are approximate chemical shifts based on data for similar cyclic dipeptides and general knowledge of peptide NMR. Actual values can vary with experimental conditions.

Table 2: Representative Vicinal Coupling Constants (³J) for Phenylalanine Side Chains

| Coupling | Typical Value (Hz) (gauche) | Typical Value (Hz) (trans) |

| ³J(Hα, Hβa) | 3-5 | 10-13 |

| ³J(Hα, Hβb) | 3-5 | 10-13 |

Note: The observed coupling constants are a population-weighted average of the values for the different rotamers.

Table 3: Key NOE Distances for Conformational Determination

| Proton Pair | Expected Distance (Å) - Folded | Expected Distance (Å) - Extended |

| Phenyl-H (ring 1) ↔ Phenyl-H (ring 2) | < 5.0 | > 5.0 |

| CαH (residue 1) ↔ NH (residue 2) | ~2.8 | ~2.8 |

| CαH ↔ Phenyl-H (same residue) | < 4.0 | < 4.0 |

Experimental Protocols

-

Sample Preparation: Dissolve ~5 mg of Cyclo(Phe-Phe) in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to verify sample purity and concentration.

-

Acquire a 1D ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify spin-coupled protons.

-

Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-500 ms (B15284909) to identify through-space proton-proton interactions.

-